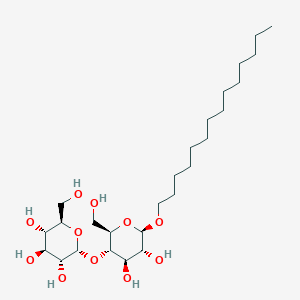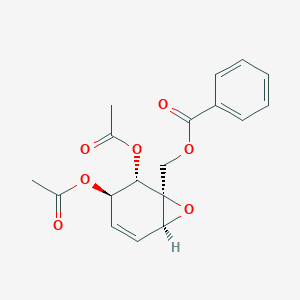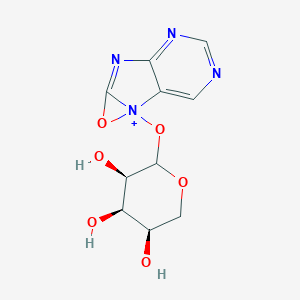
Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside
Overview
Description
Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside is a chemical compound with the molecular formula C26H50O11 . It is also known by other names such as N-TETRADECYL-BETA-D-MALTOSIDE and Tetradecyl b-D-maltopyranoside .
Molecular Structure Analysis
The molecular weight of Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside is 538.7 g/mol . Its IUPAC name is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tetradecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . The InChI and SMILES strings provide a textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside has several physical and chemical properties. It has a molecular weight of 538.7 g/mol and a molecular formula of C26H50O11 . Other properties such as melting point, boiling point, solubility, and specific rotation are not provided in the available resources.Scientific Research Applications
Surfactant Replacement in Biotherapeutics
N-Tetradecyl-β-D-Maltoside: is being explored as a nonionic surfactant replacement for polysorbates in biotherapeutic formulations . Polysorbates are known to cause protein aggregation, which can affect bioavailability and pharmacokineticsN-Tetradecyl-β-D-Maltoside offers a promising alternative that does not increase immunogenicity, making it a safer option for maintaining the stability of protein-based drugs .
Mucosal Absorption Enhancer
This compound has shown potential as a mucosal absorption enhancer, particularly in intranasal drug delivery systems . It can substantially increase the absorption of therapeutic agents across mucosal membranes, which is crucial for treatments targeting the central nervous system .
Stabilization of RNA Polymerase
In molecular biology, N-Tetradecyl-β-D-Maltoside can be used for the purification and stabilization of RNA polymerase . This is essential for transcription studies and understanding gene expression mechanisms.
Detection of Protein-Lipid Interactions
The compound is useful in the detection of protein-lipid interactions, which is vital for studying cell membrane dynamics and functions . These interactions are key to understanding cellular signaling and transport mechanisms.
Substrate for Glycogenin
N-Tetradecyl-β-D-Maltoside: serves as a substrate for glucosyl and xylosyl transfer by glycogenin . This application is significant in glycogen metabolism research and the study of energy storage diseases.
Drug Delivery Excipient
It is proposed as a drug delivery excipient that could enhance the mucosal drug absorption of therapeutic macromolecules . This application is particularly relevant for the delivery of large biologic drugs that require efficient absorption at the target site.
Enhancement of Nasal Absorption of Insulin
Research suggests that N-Tetradecyl-β-D-Maltoside can increase the nasal absorption of regular human insulin or fast-acting insulin analogs . This application could revolutionize the administration of insulin for diabetes management.
Non-Ionic Detergent for Membrane Research
As a non-ionic detergent, it is used for the stabilization and activation of enzymes and for membrane research . It helps isolate mitochondrial cytochrome c oxidase, which is crucial for understanding cellular respiration and energy production.
Mechanism of Action
Target of Action
N-Tetradecyl-Beta-D-Maltoside, also known as Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside or Tetradecyl-|A-D-maltoside, is a type of alkylglycoside surfactant . The primary targets of this compound are the lipid bilayers of cell membranes . It interacts with these targets to enhance the solubility of membrane proteins and facilitate their extraction and purification .
Mode of Action
The compound works by inserting its alkyl chain into the lipid bilayer, disrupting the membrane structure and increasing its permeability . This allows for the extraction of membrane proteins, which can then be studied in a solubilized, functional state . It has been used in the refolding and reassembly of recombinant alpha and beta chains of the class II major histocompatibility molecules (MHC-II) HLA-DRB5*0101 .
Biochemical Pathways
It is known that the compound can modulate the activity of certain enzymes, such as acetylcholinesterase .
Pharmacokinetics
It is known that the compound is soluble in water, which suggests that it could be readily absorbed and distributed in the body . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of N-Tetradecyl-Beta-D-Maltoside’s action is the solubilization of membrane proteins, facilitating their extraction and purification for further study . This can provide valuable insights into the structure and function of these proteins, contributing to our understanding of various biological processes and diseases.
Action Environment
The action of N-Tetradecyl-Beta-D-Maltoside can be influenced by various environmental factors. For example, the compound’s efficacy as a surfactant can be affected by the presence of other substances that interact with cell membranes. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and effectiveness . .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tetradecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-34-25-23(33)21(31)24(18(16-28)36-25)37-26-22(32)20(30)19(29)17(15-27)35-26/h17-33H,2-16H2,1H3/t17-,18-,19-,20+,21-,22-,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPROSIGWJBJGA-IWODYCRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433039 | |
| Record name | Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18449-82-6 | |
| Record name | Tetradecyl-β-D-maltoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18449-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, tetradecyl 4-O-α-D-glucopyranosyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)





